molecular formula C27H30BClF2N4O2S B606006 BDP TR amine CAS No. 2183473-18-7

BDP TR amine

Cat. No.: B606006
CAS No.: 2183473-18-7
M. Wt: 558.88
InChI Key: DSCISRRJOISYKQ-UHFFFAOYSA-N
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Description

BDP TR amine is a bright borondipyrromethene dye, specifically designed for the ROX channel. Unlike ROX, this compound is highly stable to oxidation. This compound is particularly useful for conjugation with electrophilic reagents such as epoxides and activated carboxyl derivatives, as well as for enzymatic transamination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

BDP TR amine can be synthesized through a series of reactions involving borondipyrromethene derivatives. The synthesis typically involves the reaction of borondipyrromethene with an amine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require specific pH levels to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure a purity of 95% or higher .

Chemical Reactions Analysis

Types of Reactions

BDP TR amine undergoes various types of chemical reactions, including:

    Oxidation: this compound is highly stable to oxidation, making it suitable for various applications where oxidative stability is crucial

    Substitution: The amine group in this compound allows it to react with electrophilic reagents like epoxides and activated carboxyl derivatives

    Enzymatic Transamination: this compound can participate in enzymatic transamination reactions, which are essential for various biochemical applications

Common Reagents and Conditions

Common reagents used in reactions with this compound include epoxides, activated carboxyl derivatives, and various enzymes for transamination reactions. The reaction conditions often involve specific pH levels, solvents like DMSO or DMF, and controlled temperatures to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with epoxides and activated carboxyl derivatives typically result in the formation of conjugated products, while enzymatic transamination reactions yield transaminated derivatives .

Scientific Research Applications

BDP TR amine has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe for various chemical analyses and assays

    Biology: Employed in imaging and sensing applications due to its strong fluorescence and photostability

    Medicine: Utilized in photodynamic therapy and as a diagnostic tool for detecting various diseases

    Industry: Applied in the development of fluorescent dyes for various industrial applications, including the labeling of biomolecules and the study of biochemical pathways

Mechanism of Action

BDP TR amine exerts its effects through its strong fluorescence and photostability. The compound’s molecular structure allows it to absorb and emit light in the visible and near-infrared regions of the electromagnetic spectrum. This makes it an effective fluorescent probe for various applications. The molecular targets and pathways involved include the labeling of nucleotides, amino acids, and other low molecular weight ligands .

Comparison with Similar Compounds

BDP TR amine is unique compared to other similar compounds due to its high stability to oxidation and strong fluorescence. Similar compounds include:

    ROX (Rhodamine X): While ROX is also used for the ROX channel, it is less stable to oxidation compared to this compound

    BODIPY FL: Another borondipyrromethene dye with strong fluorescence, but with different spectral properties.

    Cy5 NHS ester: A fluorescent dye used for labeling biomolecules, but with different excitation and emission spectra compared to this compound.

This compound stands out due to its unique combination of stability, fluorescence, and versatility in various applications.

Properties

IUPAC Name

6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29BF2N4O2S.ClH/c29-28(30)33-21(18-22-10-14-25(34(22)28)26-6-5-17-37-26)9-13-24(33)20-7-11-23(12-8-20)36-19-27(35)32-16-4-2-1-3-15-31;/h5-14,17-18H,1-4,15-16,19,31H2,(H,32,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCISRRJOISYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC[NH3+])(F)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30BClF2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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